molecular formula C16H30O3 B580877 (E)-11,13-Tetradecadienyl acetate CAS No. 80625-43-0

(E)-11,13-Tetradecadienyl acetate

Cat. No.: B580877
CAS No.: 80625-43-0
M. Wt: 270.413
InChI Key: ABZHMTPVINHBOU-UHFFFAOYSA-N
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Description

(E)-11,13-Tetradecadienyl acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester derived from 11,13-tetradecadien-1-ol. This compound is characterized by the presence of two double bonds in the 11th and 13th positions of the tetradecadien chain, with an E-configuration at the 11th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the esterification of 11,13-tetradecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(E)-11,13-Tetradecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-11,13-Tetradecadienyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-11,13-Tetradecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-11,13-Tetradecadienyl acetate is unique due to its specific E-configuration at the 11th position, which influences its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its Z-isomer .

Properties

IUPAC Name

acetic acid;tetradeca-11,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZHMTPVINHBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C=CC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70828076
Record name Acetic acid--tetradeca-11,13-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70828076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80625-43-0
Record name Acetic acid--tetradeca-11,13-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70828076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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